molecular formula C12H16Cl2O2 B14766988 2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol

2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol

Cat. No.: B14766988
M. Wt: 263.16 g/mol
InChI Key: QJLFBKMBBXVAAT-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol is an organic compound with the molecular formula C12H16Cl2O2 It is a derivative of phenol and is characterized by the presence of two chlorine atoms and an isopropoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol typically involves the chlorination of 1-(2-isopropoxy-5-methylphenyl)ethanol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-dichloro-1-(2-isopropoxy-5-methylphenyl)acetone, while reduction could produce 1-(2-isopropoxy-5-methylphenyl)ethanol .

Scientific Research Applications

2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the isopropoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
  • 2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol

Uniqueness

2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications .

Properties

Molecular Formula

C12H16Cl2O2

Molecular Weight

263.16 g/mol

IUPAC Name

2,2-dichloro-1-(5-methyl-2-propan-2-yloxyphenyl)ethanol

InChI

InChI=1S/C12H16Cl2O2/c1-7(2)16-10-5-4-8(3)6-9(10)11(15)12(13)14/h4-7,11-12,15H,1-3H3

InChI Key

QJLFBKMBBXVAAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)C(C(Cl)Cl)O

Origin of Product

United States

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